molecular formula C₉H₁₂N₂O B112044 4-(aminomethyl)-N-methylbenzamide CAS No. 164648-64-0

4-(aminomethyl)-N-methylbenzamide

Cat. No. B112044
CAS RN: 164648-64-0
M. Wt: 164.2 g/mol
InChI Key: LDNPAWDDWCILGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “4-(aminomethyl)-N-methylbenzamide” has been reported in the literature. For instance, a study reported the synthesis of 5-aminoaryl pyridines and 5-phenol pyridines via a ring cleavage reaction .


Chemical Reactions Analysis

There are studies that discuss the chemical reactions involving compounds similar to “4-(aminomethyl)-N-methylbenzamide”. For example, a study discussed the catalytic reactions directed by a structurally well-defined aminomethyl cyclopalladated complex .

Scientific Research Applications

Anticonvulsant Activity

  • Compounds including 4-aminobenzamides have demonstrated significant anticonvulsant effects. A study found that these compounds were potent against seizures induced in mice by electroshock and pentylenetetrazole. One compound in this series, 4-amino-N-amylbenzamide, showed particular potency against maximal electroshock seizures (Clark et al., 1984).

Metabolic Conversion in Pharmaceuticals

  • Research on N-methylbenzamides, including 4-(aminomethyl)-N-methylbenzamide, showed that these compounds can be metabolically converted to N-hydroxymethyl compounds. This process was investigated using a series of N-methylbenzamides as model substrates (Ross et al., 1983).

Application in Cancer Treatment

  • A derivative of 4-methylbenzamide, namely (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), was identified as a potent inhibitor of kinesin spindle protein, showing promise as an anticancer agent. It exhibited significant efficacy in arresting cells in mitosis, leading to cell death (Theoclitou et al., 2011).

Synthesis of Polyimides

  • Novel aromatic polyimides were synthesized using diamines, including 4-(aminopheyloxy) phenyl-4-aminobenzamide. These polyimides showed promising properties like solubility in organic solvents and high thermal stability, making them suitable for various industrial applications (Butt et al., 2005).

Psycho- and Neurotropic Profiling

  • In vivo studies of novel 3-(N-R,R'-aminomethyl)-2-methyl-1H-quinolin-4-ones, which structurally relate to 4-(aminomethyl)-N-methylbenzamide, revealed promising psychoactive compounds with specific sedative, anti-anxiety, anti-amnesic, and antihypoxic effects. These findings highlight the potential for developing new psychoactive treatments (Podolsky et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, “4-Aminobenzoic acid”, mentions that it is recommended for use as laboratory chemicals and advises against its use as food, drug, pesticide, or biocidal product .

Future Directions

There are several studies discussing the potential future directions of compounds similar to “4-(aminomethyl)-N-methylbenzamide”. For instance, a study discussed the tailoring of a visible-light-absorbing biaxial ferroelectric towards broadband self-driven photodetection . Another study discussed the synthesis of 2D perovskite crystals via progressive transformation of quantum well thickness .

properties

IUPAC Name

4-(aminomethyl)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-9(12)8-4-2-7(6-10)3-5-8/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVLSHWAKUDIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)-N-methylbenzamide

CAS RN

164648-64-0
Record name 4-(Aminomethyl)-N-methylbenzamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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